molecular formula C9H6BrFN4O3 B170194 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one CAS No. 100563-50-6

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Cat. No.: B170194
CAS No.: 100563-50-6
M. Wt: 317.07 g/mol
InChI Key: WXMYAHCQEDYPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a complex organic compound characterized by its unique structural features, including a bromine, fluorine, and nitro group attached to a phenyl ring, and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-bromo-2-fluoroaniline to introduce the nitro group. This is followed by the formation of the triazolone ring through cyclization reactions involving appropriate reagents such as hydrazine derivatives and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Reduction: 2-(4-Amino-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one.

    Substitution: 2-(4-Methoxy-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the nitro group can be particularly useful in designing molecules that interact with specific biological targets.

Medicine

In medicinal chemistry, 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
  • 2-(4-Bromo-2-chloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
  • 2-(4-Bromo-2-fluoro-5-aminophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Uniqueness

The uniqueness of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-bromo-2-fluoro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN4O3/c1-4-12-9(16)14(13-4)8-3-7(15(17)18)5(10)2-6(8)11/h2-3H,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMYAHCQEDYPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543835
Record name 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100563-50-6
Record name 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100563-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-fluoro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.